molecular formula C18H24N+ B3021958 Benzyl-(4-tert-butyl-benzyl)-amine CAS No. 346700-55-8

Benzyl-(4-tert-butyl-benzyl)-amine

Cat. No.: B3021958
CAS No.: 346700-55-8
M. Wt: 254.4 g/mol
InChI Key: FCIIZCYQKNQHMC-UHFFFAOYSA-O
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Description

Benzyl-(4-tert-butyl-benzyl)-amine is an organic compound that features a benzyl group attached to a 4-tert-butyl-benzyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4-tert-butyl-benzyl)-amine typically involves the reaction of benzylamine with 4-tert-butylbenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzylamine, 4-tert-butylbenzyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(4-tert-butyl-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: The benzyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are often employed.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various benzyl and tert-butyl derivatives

Scientific Research Applications

Benzyl-(4-tert-butyl-benzyl)-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-(4-tert-butyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a precursor to various chemicals.

    4-tert-Butylbenzyl chloride: A related compound used as an intermediate in the synthesis of other organic compounds.

Uniqueness

Benzyl-(4-tert-butyl-benzyl)-amine is unique due to the presence of both benzyl and 4-tert-butyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-18(2,3)17-11-9-16(10-12-17)14-19-13-15-7-5-4-6-8-15/h4-12,19H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIIZCYQKNQHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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